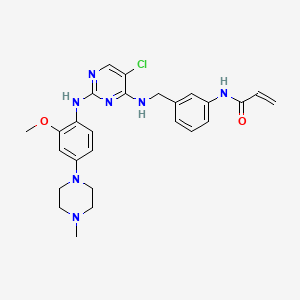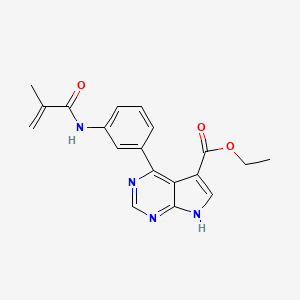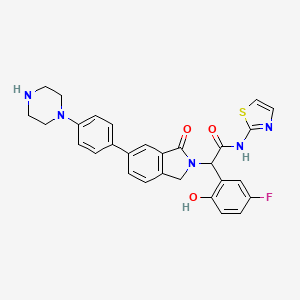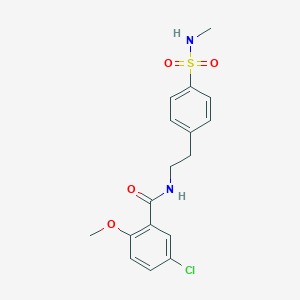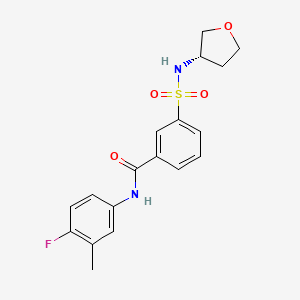
JNJ-632
描述
JNJ-632 是一种乙型肝炎病毒衣壳组装调节剂。 它以其对乙型肝炎病毒的强大抗病毒活性而闻名,使其成为治疗应用的有希望的候选药物 。 该化合物在各种体内和体外研究中显示出显着降低乙型肝炎病毒 DNA 病毒载量的功效 .
科学研究应用
JNJ-632 具有广泛的科学研究应用,包括:
作用机制
JNJ-632 通过调节乙型肝炎病毒衣壳的组装来发挥作用。 它加速了衣壳组装的动力学并阻止了聚合酶-前基因组 RNA 复合物的包封,从而阻断了病毒复制 。 该化合物诱导形成形态完整的病毒衣壳,其中不含基因组物质 。 这种双重作用机制抑制了病毒生命周期的早期和晚期步骤,使其与核苷类似物区分开来 .
类似化合物:
JNJ-56136379: 另一种具有类似抗病毒特性的乙型肝炎病毒衣壳组装调节剂.
ALG-001075: 一种对乙型肝炎病毒具有强大抗病毒活性的衣壳组装调节剂.
GLS4: 一种具有抗病毒特性的 I 类衣壳组装调节剂.
比较: This compound 的独特之处在于其双重作用机制,这使其能够抑制乙型肝炎病毒生命周期的早期和晚期步骤 。 这使其与其他类似化合物区分开来,这些化合物可能只针对病毒复制过程的特定阶段 。 此外,与其他一些衣壳组装调节剂相比,this compound 在降低病毒 DNA 水平方面显示出更高的功效 .
准备方法
合成路线和反应条件: JNJ-632 的合成涉及多个步骤,包括形成关键中间体及其随后反应以形成最终产物。详细的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列涉及磺酰化和酰胺键形成的化学反应合成的 .
工业生产方法: this compound 的工业生产遵循合成药物化合物的标准方案。 这包括大规模化学合成、纯化和质量控制,以确保化合物满足所需的纯度和效力标准 .
化学反应分析
反应类型: JNJ-632 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用像氢化铝锂或硼氢化钠这样的还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可以产生化合物的还原形式 .
相似化合物的比较
JNJ-56136379: Another hepatitis B virus capsid assembly modulator with similar antiviral properties.
ALG-001075: A capsid assembly modulator with potent antiviral activity against hepatitis B virus.
GLS4: A class I capsid assembly modulator with antiviral properties.
Comparison: JNJ-632 is unique in its dual mechanism of action, which allows it to inhibit both early and late steps of the hepatitis B virus life cycle . This sets it apart from other similar compounds, which may only target specific stages of the viral replication process . Additionally, this compound has shown higher efficacy in reducing viral DNA levels compared to some other capsid assembly modulators .
属性
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZGLOVJKCSHTH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-632 interact with its target to achieve its antiviral effect against Hepatitis B Virus (HBV)?
A1: this compound targets the HBV core protein, a key component responsible for assembling the viral capsid. Instead of directly blocking capsid formation, this compound acts as a capsid assembly modulator (CAM). It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but non-functional capsids. [, ] This aberrant assembly process disrupts the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, an essential step for viral replication. [] This dual mechanism of action, targeting both early and late stages of the viral life cycle, sets it apart from traditional nucleoside analogues. []
Q2: What evidence supports the antiviral efficacy of this compound in preclinical models?
A2: Research demonstrates this compound's potent antiviral activity against HBV in vitro and in vivo. In cell culture experiments using primary human hepatocytes, this compound effectively prevented the formation of covalently closed circular DNA (cccDNA), a crucial viral replication intermediate. [] This resulted in a significant dose-dependent reduction in intracellular HBV RNA, HBeAg, and HBsAg levels. [] Furthermore, in vivo studies using HBV genotype D infected chimeric mice showed that this compound administration led to a substantial 2.77 log reduction in HBV DNA viral load. [] These findings highlight the potential of this compound as a promising therapeutic agent for chronic HBV infection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


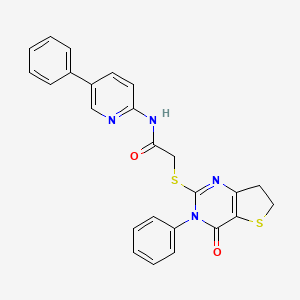
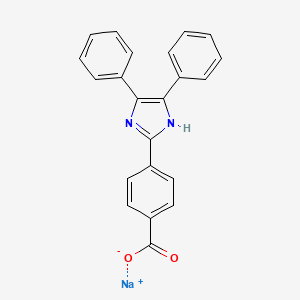
![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
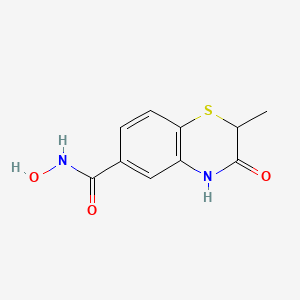

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
